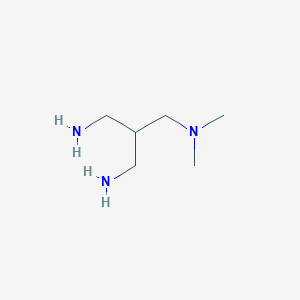

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine

Description

Properties

IUPAC Name |

2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3/c1-9(2)5-6(3-7)4-8/h6H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVCGFVQGXGXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of novel polyamine analogs like 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine

Focus Molecule: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a novel tripodal polyamine analog. Distinct from linear polyamines (spermine/spermidine), this branched scaffold exhibits unique steric and electrostatic properties, positioning it as a high-value candidate for ion channel modulation (Kir/NMDA blockers) and Polyamine Transport System (PTS)-targeted oncology therapies . This document outlines the chemical architecture, mechanism of action (MoA), and validated experimental protocols for assessing its biological activity.

Chemical Architecture & Pharmacophore Analysis

The molecule This compound (CAS: 936255-80-0) represents a structural divergence from classical linear polyamines. Its architecture is defined by a "tripodal" amine arrangement, creating a high charge density pharmacophore with specific steric constraints.

-

Core Scaffold: A propane-1,3-diamine backbone provides the flexible linker essential for receptor spanning.

-

C2-Branching (Aminomethyl): The introduction of an aminomethyl group at the 2-position creates a tripodal cation at physiological pH. This branching increases the molecule's three-dimensional bulk, preventing the "deep pore" occlusion often seen with linear spermine, potentially enhancing selectivity for specific ion channel subtypes (e.g., NMDA vs. AMPA).

-

N1-Dimethylation: The terminal dimethyl group acts as a hydrophobic cap. In medicinal chemistry, this modification often protects against oxidative deamination by serum amine oxidases (SSAO), significantly improving metabolic stability compared to primary amines.

Structural Visualization

The following diagram illustrates the chemical structure and its protonation state at physiological pH (7.4), where it exists primarily as a tri-cation.

Figure 1: Pharmacophore decomposition of the target analog, highlighting functional regions responsible for biological activity.

Mechanism of Action (MoA)

The biological activity of this analog is driven by its ability to mimic natural polyamines while evading homeostatic degradation.

A. Polyamine Transport System (PTS) Targeting

Cancer cells frequently upregulate the Polyamine Transport System (PTS) to fuel rapid proliferation. This analog acts as a polyamine mimetic :

-

Uptake: It is recognized by the PTS (likely SLC3A2/SLC7A1 transporters) due to its cationic charge distribution.

-

Accumulation: Once inside, the N-methylation prevents efficient acetylation by SSAT (Spermidine/spermine N1-acetyltransferase) or oxidation by PAO (Polyamine Oxidase).

-

Cytotoxicity: High intracellular accumulation leads to the displacement of natural polyamines from DNA/RNA and mitochondria, triggering apoptosis via the intrinsic mitochondrial pathway.

B. Ion Channel Modulation (Neuropharmacology)

Polyamines are endogenous blockers of Inwardly Rectifying Potassium channels (Kir) and NMDA/AMPA glutamate receptors.[1][2][3]

-

Mechanism: The analog enters the channel pore from the cytoplasmic side.

-

Selectivity: Unlike linear spermine, which plugs the pore deeply, the branched aminomethyl group provides steric hindrance. This results in "shallow block" kinetics, which can modulate channel gating without complete inhibition—a desirable trait for reducing excitotoxicity in neurodegenerative models without silencing essential neurotransmission.

Figure 2: Dual mechanism of action: PTS-mediated intracellular accumulation and direct ion channel modulation.

Experimental Validation Protocols

To validate the biological activity of this compound, the following standardized protocols must be employed. These assays confirm uptake, cytotoxicity, and channel interaction.

Protocol A: Polyamine Transport Competition Assay

Objective: Determine if the analog targets the PTS. Reagents: [^14C]-Putrescine or [^3H]-Spermidine (PerkinElmer), A549 Lung Carcinoma cells (high PTS activity).

-

Seeding: Plate A549 cells in 24-well plates (5 x 10^4 cells/well) and incubate for 24h.

-

Treatment: Treat cells with 1 µM radiolabeled putrescine in the presence of increasing concentrations of the analog (0.1 µM – 100 µM).

-

Incubation: Incubate for 30 minutes at 37°C (kinetic window).

-

Wash: Wash 3x with ice-cold PBS containing 1 mM unlabeled putrescine (to remove surface-bound ligand).

-

Lysis & Counting: Lyse cells in 0.1 N NaOH and quantify radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Concentration to determine the Ki (Inhibition Constant) . A Ki < 10 µM indicates high affinity for the transporter.

Protocol B: Differential Cytotoxicity Screen (MTS Assay)

Objective: Assess therapeutic window (Cancer vs. Normal). Cell Lines: MCF-7 (Breast Cancer, PTS-high) vs. HDF (Human Dermal Fibroblasts, PTS-low).

-

Seeding: 3,000 cells/well in 96-well plates.

-

Dosing: Add analog (0.1 – 1000 µM) for 72 hours.

-

Control: Include Aminoguanidine (1 mM) to inhibit serum amine oxidases in the media, preventing false positives from extracellular oxidation products.

-

-

Development: Add MTS reagent (Promega CellTiter 96®); incubate 2h.

-

Read: Absorbance at 490 nm.

-

Result: Calculate IC50. A potent analog should show IC50 < 10 µM in MCF-7 and > 100 µM in HDF.

Protocol C: Electrophysiological Characterization (Patch Clamp)

Objective: Measure ion channel blockade kinetics. System: HEK293 cells transfected with Kir2.1 or NMDA (NR1/NR2B) plasmids.

-

Setup: Whole-cell patch clamp configuration.

-

Internal Solution: K-Gluconate based (free of natural polyamines).

-

Protocol: Hold at 0 mV, step to voltages from -120 mV to +60 mV.

-

Perfusion: Apply analog intracellularly (via pipette) or extracellularly.

-

Analysis: Measure the Rectification Index (Current at +40mV / Current at -100mV). A decrease in index confirms voltage-dependent block.

Therapeutic Applications & Strategic Positioning

| Therapeutic Area | Application Rationale | Key Advantage of This Analog |

| Oncology | PTS-Targeted Cytotoxin: Tumors have high polyamine requirements. This analog enters via PTS but cannot support cell growth, inducing "polyamine starvation." | Metabolic Stability: The N,N-dimethyl group prevents degradation by PAO, extending half-life compared to natural spermidine. |

| Neurology | Neuroprotection: Blocking NMDA receptors prevents excitotoxic cell death in stroke or traumatic brain injury. | Tripodal Branching: The 2-aminomethyl group prevents "trapping" in the channel, potentially reducing side effects (e.g., psychotomimetic effects) seen with high-affinity blockers like MK-801. |

| Gene Therapy | DNA Condensation: Polycations condense DNA into nanoparticles for transfection. | Charge Density: The high charge density (+3) in a compact scaffold allows efficient DNA packaging at lower N/P ratios. |

References

-

Synthesis & Identity: Method for synthesizing this compound trihydrochloride.[4][5][6][7] Patent CN111548275A. (2020). Link

-

Polyamine Transport Mechanisms: Palmer, A. J., et al. (2009). Polyamine analogues targeting epigenetic gene regulation. Biochemical Society Transactions. Link

-

Ion Channel Blockade: Kurata, H. T., et al. (2013). Scanning the Topography of Polyamine Blocker Binding in an Inwardly Rectifying Potassium Channel. Journal of Biological Chemistry. Link

-

Tripodal Polyamines: Piantanida, I., et al. (2023).[8][9] Novel Tripodal Polyamine Tris-Pyrene: DNA/RNA Binding and Photodynamic Antiproliferative Activity.[8][9][10][11] International Journal of Molecular Sciences. Link

-

Cancer Metabolism: Casero, R. A., et al. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Interactions of polyamines with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111548275A - Synthetic method of 2- (aminomethyl) -N1, N1-dimethylpropane-1, 3-diamine trihydrochloride - Google Patents [patents.google.com]

- 5. CN111548275A - Synthetic method of 2- (aminomethyl) -N1, N1-dimethylpropane-1, 3-diamine trihydrochloride - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound trihydrochloride (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel Tripodal Polyamine Tris-Pyrene: DNA/RNA Binding and Photodynamic Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Tripodal Polyamine Tris-Pyrene: DNA/RNA Binding and Photodynamic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine literature review and discovery

This is a comprehensive technical guide on 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine . This document is structured for researchers and process chemists, focusing on the molecule's role as a high-value pharmaceutical intermediate rather than a commodity chemical.

CAS Registry Number: 936255-80-0 (Trihydrochloride salt) | Free Base: Not widely assigned a separate CAS in commerce.[1]

Executive Summary

This compound is a specialized triamine building block characterized by a branched propane backbone containing one tertiary dimethylamine and two primary amine groups. Unlike its linear analog (N,N-dimethyl-1,3-propanediamine, used in epoxy curing), this branched molecule is a critical pharmaceutical intermediate .

It is primarily employed in the synthesis of complex active pharmaceutical ingredients (APIs), particularly as a side-chain motif in kinase inhibitors and antibody-drug conjugate (ADC) linkers where high aqueous solubility and specific chelation geometries are required. Its synthesis requires precise control to prevent over-alkylation, making it a high-value target in process chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Structural Analysis

The molecule features a

-

IUPAC Name: this compound

-

Molecular Formula:

(Free Base) | -

Molecular Weight: 131.22 g/mol (Free Base) | 240.60 g/mol (3HCl Salt)

-

Key Functional Groups:

-

Tertiary Amine:

-Dimethyl group (Proton acceptor, solubility enhancer). -

Primary Amines (x2): Located at the terminal ends of the branch and the main chain, offering dual nucleophilic sites for cyclization or linker attachment.

-

Critical Properties Table

| Property | Value / Description | Relevance |

| Physical State | White to off-white crystalline solid (HCl salt) | Hygroscopic; requires desiccated storage (-20°C recommended). |

| Solubility | High in | Ideal for aqueous-phase coupling reactions. |

| pKa Values | ~10.5 (Primary), ~9.0 (Tertiary) | Distinct ionization states allow selective protection strategies. |

| Stability | Sensitive to oxidation (Free base) | Commercialized as trihydrochloride to prevent air oxidation and carbonylation. |

Synthesis & Manufacturing Methodologies

The "Mannich-Nitrile" Route (Dominant Pathway)

The most authoritative synthetic route, referenced in patent literature (e.g., CN111548275A ), utilizes a Mannich reaction followed by nitrile reduction . This pathway avoids the formation of random polyamines common in direct alkylation.

Step 1: Mannich Condensation

Malononitrile reacts with formaldehyde and dimethylamine to form the intermediate 2-(dimethylaminomethyl)malononitrile.

-

Reagents: Malononitrile, Formaldehyde (37%), Dimethylamine (40% aq).

-

Conditions: 20–30°C, aqueous medium.

-

Mechanism: The formaldehyde and dimethylamine form an iminium ion in situ, which undergoes electrophilic attack by the acidic carbon of malononitrile.

Step 2: Catalytic Hydrogenation

The dinitrile intermediate is reduced to the diamine.

-

Catalyst: Raney Nickel or Cobalt (activated).

-

Conditions: High pressure

(30–50 bar), Ammonia/Methanol solvent (to suppress secondary amine formation). -

Yield: Typically >85% conversion.[2]

Step 3: Salt Formation

The free base is treated with anhydrous HCl in dioxane or ethanol to precipitate the stable trihydrochloride salt.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

Figure 1: Industrial synthesis pathway via Mannich condensation and hydrogenation.

Applications in Drug Development[8]

Linker Chemistry for ADCs

In Antibody-Drug Conjugates (ADCs), the solubility of the payload-linker complex is paramount. The

-

Mechanism: The two primary amines allow the molecule to act as a "Y-linker," connecting a cytotoxic payload to the antibody attachment site while the tertiary amine remains free to modulate pKa and solubility.

Kinase Inhibitor Scaffolds

The propane-1,3-diamine backbone is a common motif in kinase inhibitors, where it serves to extend into the solvent-exposed region of the ATP-binding pocket.

-

Function: The aminomethyl branch provides an additional vector for hydrogen bonding with residues like Aspartate or Glutamate in the kinase hinge region.

Experimental Protocol: Handling & Validation

Quality Control (HPLC Method)

To validate the purity of the trihydrochloride salt, the following HPLC method is recommended due to the lack of UV chromophores in the aliphatic backbone.

-

Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI). Note: UV detection is ineffective unless derivatized.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide column.

-

Mobile Phase:

-

A: Acetonitrile

-

B: 100mM Ammonium Formate (pH 3.0)

-

-

Gradient: 90% A to 60% A over 20 minutes.

Handling Precautions

-

Hygroscopicity: The salt is extremely hygroscopic. Weighing must be performed in a glovebox or under a nitrogen stream.

-

Corrosivity: The free base is caustic.[3] Standard PPE (nitrile gloves, safety goggles) is mandatory.

References

-

Patent CN111548275A . Synthetic method of this compound trihydrochloride. National Intellectual Property Administration, PRC. (2020).

-

MedChemExpress . Product Datasheet: this compound trihydrochloride (CAS 936255-80-0).[1][4][5][6] Accessed 2026.

-

Sigma-Aldrich .[4] Compound Summary: this compound trihydrochloride.[1][4][5][6] Accessed 2026.

-

Chemical Engineering Transactions . Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. (Contextual reference for diamine synthesis methodologies).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. EOS Med Chem, Medicinal Chemical is Big: EOS Med Chem Stock & Custom synthesis list-60069 [eosmedchem.blogspot.com]

- 3. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 4. 2-(aminomethyl)-N',N'-dimethyl-propane-1,3-diamine trihydrochloride | 936255-80-0 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound trihydrochloride | 936255-80-0 [sigmaaldrich.com]

The Structural Core of Controlled Dimerization: Mechanism of Action of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine in CID Systems

Executive Summary

In the rapidly advancing fields of synthetic biology and cellular engineering, Chemical Inducers of Dimerization (CIDs) have become indispensable tools for controlling protein-protein interactions, cellular signaling, and targeted apoptosis. At the heart of the most widely utilized CID system—the B/B Homodimerizer (AP20187)—lies a critical structural linker: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine (CAS: 936255-80-0).

While often overshadowed by the complex FK506-derived binding moieties it connects, this triamine linker dictates the spatial geometry, aqueous solubility, and ultimate biological efficacy of the AP20187 dimerizer. This whitepaper elucidates the dual mechanism of action of this compound: its chemical role as a precise spatial scaffold and its biological role in enabling the FKBP(F36V) homodimerization pathway (e.g., the iCaspase9 suicide switch).

Chemical Mechanism: The Triamine Linker as a Spatial Scaffold

The fundamental requirement of a homodimerizer is to bridge two identical protein domains without inducing steric clash. The synthesis of AP20187 involves conjugating two modified FK506 monomers to a central spacer. The selection of this compound for this role is driven by strict structural causality [1]:

-

Optimal Angstrom Spacing: The 1,3-diaminopropane backbone provides a flexible yet constrained distance between the two primary amines. When conjugated to the FK506-derived monomers, this precisely spaces the two bulky macrocycles, allowing two FKBP(F36V) proteins to bind simultaneously without overlapping van der Waals radii.

-

Solubility and Cell Permeability: The central tertiary amine (N,N-dimethylamino group) remains unreacted during the conjugation process. At physiological pH, this tertiary amine is protonated, significantly enhancing the aqueous solubility of the highly hydrophobic bivalent ligand. This ensures that AP20187 remains cell-permeable, a critical factor for in vivo applications such as expanding retrovirally transduced hepatocytes [2].

-

Symmetry and Chirality: Polarimetry studies confirm that the resulting AP20187 dimerizer is chiral (optical rotation of 22.4°), ensuring stereospecific docking into the mutant FKBP pockets [3].

Chemical synthesis workflow of AP20187 utilizing the triamine linker for spatial bridging.

Biological Mechanism of Action: The FKBP(F36V) Pathway

Because this compound is an intermediate building block, its biological mechanism is expressed entirely through its final product, AP20187.

The AP20187 molecule acts as a highly specific ligand for the F36V mutant of the FK506-binding protein (FKBP12) [4]. The F36V mutation replaces a highly conserved phenylalanine with a valine, creating a "hole" in the binding pocket. The AP20187 monomers possess a compensatory "bump" that perfectly fits this mutant pocket but prevents binding to wild-type, endogenous FKBP12.

When AP20187 enters the cell, the triamine linker allows the two binding moieties to simultaneously engage two separate FKBP(F36V) fusion proteins. This chemically induced proximity triggers downstream signaling cascades. In the widely used iCaspase9 safety switch for CAR-T cells, the dimerization of FKBP-Caspase-9 fusion proteins forces the auto-cleavage and activation of Caspase-9, leading to rapid, targeted cellular apoptosis.

Mechanism of AP20187-induced homodimerization activating the iCaspase9 apoptotic pathway.

Quantitative Data Presentation

The structural parameters dictated by the linker directly influence the binding affinity and effective concentration of the dimerizer. Below is a comparative analysis of AP20187 against other common CIDs [5].

| Dimerizer System | Linker Core | Target Domain | EC50 (In Vitro) | Primary Application |

| AP20187 (B/B) | This compound | FKBP(F36V) Homodimers | ~0.1 - 1.0 nM | iCaspase9 Suicide Switch, Mafia Mice |

| AP1903 (B/B) | Modified polyamine spacer | FKBP(F36V) Homodimers | ~0.1 nM | Clinical-grade CAR-T Safety Switch |

| AP21967 (A/C) | Asymmetric heterodimer linker | FKBP / FRB Heterodimers | ~1.5 nM | Rapamycin-analog Heterodimerization |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the chemical verification of the AP20187 structure and the biological validation of its dimerization capability.

Protocol A: Chemical Degradation and Stability Analysis (LC-MS/NMR)

Because AP20187 is liable to spontaneous degradation if stored improperly, verifying the integrity of the linker-monomer bonds is critical before biological assays [3].

-

Sample Preparation: Dissolve 1 mg of AP20187 in 1 mL of anhydrous ethanol to create a 1 mM stock.

-

Spectrophotometry Baseline: Track the concentration by measuring the absorbance at the

of 294 nm. -

Electro Spray Mass Spectrometry (ESMS): Inject 10

L of the sample into the ESMS system. -

Validation Checkpoint: Confirm the presence of a single dominant peak at 1482.8 AMU (the expected molecular weight of intact AP20187). The presence of lower molecular weight fragments indicates cleavage at the triamine linker amides.

-

Storage: Store validated stocks in the dark at -20°C. Avoid repeated freeze-thaw cycles, which accelerate linker hydrolysis.

Protocol B: In Vitro Dimerization Validation Assay

This protocol utilizes a luciferase reporter system to validate that the AP20187 ligand successfully bridges two FKBP domains.

-

Cell Transfection: Plate CHO cells at

cells/well in a 24-well plate. Transfect cells with a plasmid encoding an FKBP-transcription factor fusion protein alongside a luciferase reporter plasmid. -

Ligand Administration: 24 hours post-transfection, treat the cells with serial dilutions of AP20187 (0.01 nM to 100 nM). Include a vehicle-only (ethanol) control.

-

Incubation: Incubate for 12 hours at 37°C, 5% CO

to allow for linker-mediated dimerization and subsequent gene transcription. -

Luciferase Readout: Lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

-

Validation Checkpoint: A successful assay will demonstrate a dose-dependent increase in luminescence, plateauing near 1-10 nM, confirming that the triamine linker is effectively bridging the fusion proteins without steric hindrance.

References

-

Kolos J, Voll AM, Bauder M, Hausch F. "FKBP Ligands—Where We Are and Where to Go?" ResearchGate. 2018.[Link]

-

Li ZY, Otto K, Richard RE, Ni S, Kirillova I, Fausto N, Lieber A. "Dimerizer-induced proliferation of genetically modified hepatocytes." Molecular Therapy. 2002. [Link]

-

Mills J, Burnett S. "Chemical Analysis of Synthetic Dimerizer AP20187." BYU ScholarsArchive. 2013.[Link]

-

Wikipedia Contributors. "AP20187." Wikipedia, The Free Encyclopedia.[Link]

An In-Depth Technical Guide to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine: A Versatile Building Block for Chemical Innovation

Introduction

In the landscape of modern chemical synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. These foundational units dictate the ultimate three-dimensional structure, reactivity, and biological activity of novel compounds. This guide provides a comprehensive technical overview of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, a polyamine with a unique structural motif that holds significant promise for a variety of applications. While this molecule is commercially available primarily as its trihydrochloride salt, this guide will focus on the properties and potential of the free base, a key intermediate for further chemical elaboration.

The purpose of this document is to serve as a detailed resource for researchers, scientists, and drug development professionals. It will delve into the chemical identity, potential synthetic routes, and prospective applications of this versatile diamine, offering both established data and scientifically grounded hypotheses to stimulate further investigation and innovation.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

CAS Number: The trihydrochloride salt of this compound is registered under CAS Number 936255-80-0 .[1] A specific CAS number for the free base has not been definitively identified in the public domain, a common occurrence for less-commercialized research chemicals.

Chemical Structure: The molecular structure of this compound is characterized by a central quaternary carbon, which imparts significant steric hindrance and a defined three-dimensional geometry. The molecule possesses two primary amine functionalities and one tertiary amine, offering multiple sites for chemical modification.

Caption: 2D representation of this compound.

Molecular Formula and Molecular Weight:

-

Free Base: C₆H₁₇N₃

-

Molecular Weight of Free Base: 131.22 g/mol

-

Trihydrochloride Salt: C₆H₂₀Cl₃N₃

-

Molecular Weight of Trihydrochloride Salt: 240.60 g/mol

Physicochemical Properties (Predicted and Inferred): Due to the limited availability of experimental data for the free base, the following properties are a combination of data from the trihydrochloride salt and predictions based on the chemical structure and data from analogous polyamines.

| Property | Value | Source/Rationale |

| Physical State | Solid (for the trihydrochloride salt) | |

| Purity | ≥97% (for the trihydrochloride salt) | |

| Storage Temperature | Refrigerated (for the trihydrochloride salt) | |

| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the presence of multiple amine groups. |

| pKa | Multiple pKa values are expected due to the three amine groups. | General property of polyamines. |

Spectroscopic Data: Detailed experimental spectroscopic data for this compound is not readily available in the literature. However, one can predict the expected spectral features based on its structure:

-

¹H NMR: Signals corresponding to the two methyl groups on the tertiary amine, the methylene protons adjacent to the amine groups, and the methine proton at the central carbon would be expected. The chemical shifts would be influenced by the neighboring amine functionalities.

-

¹³C NMR: Resonances for the methyl carbons, the methylene carbons, and the central quaternary carbon would be observed.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amines, C-H stretching of the alkyl groups, and C-N stretching would be present.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the exact mass of the molecule would be a key feature in the mass spectrum.

Synthesis and Manufacturing

A robust and scalable synthetic route is crucial for the accessibility of any chemical building block. While a specific, published synthesis for this compound is not readily found, a plausible synthetic strategy can be devised based on established organic chemistry principles. A potential retrosynthetic analysis suggests that the molecule could be constructed from a central scaffold containing the necessary carbon framework, followed by the introduction of the amine functionalities.

Hypothetical Synthetic Pathway:

A logical approach would involve the use of a starting material that already possesses the central quaternary carbon and functional groups that can be converted to amines. One such strategy could start from a nitro-containing precursor, which can be subsequently reduced.

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(Dimethylaminomethyl)-2-nitropropane (Mannich-type reaction)

-

To a stirred solution of 2-nitropropane in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde and dimethylamine.

-

The reaction mixture is stirred at room temperature or with gentle heating to facilitate the condensation reaction.

-

Upon completion, the reaction is worked up by extraction with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude intermediate.

Causality behind Experimental Choices: The Mannich reaction is a classic method for the aminomethylation of acidic protons, such as the one alpha to the nitro group in 2-nitropropane. The choice of solvent and temperature would be optimized to maximize yield and minimize side reactions.

Step 2: Reduction of the Nitro Group and Reductive Amination

-

The crude 2-(Dimethylaminomethyl)-2-nitropropane is dissolved in a suitable solvent (e.g., ethanol or THF).

-

A reducing agent, such as hydrogen gas with a Raney Nickel catalyst or a chemical hydride like lithium aluminum hydride (LiAlH₄), is introduced.

-

The reduction is carried out under controlled temperature and pressure.

-

After the reaction is complete, the catalyst is filtered off (if applicable), and the product is isolated and purified, likely through distillation or chromatography.

Causality behind Experimental Choices: The reduction of the nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation is often preferred for its scalability and cleaner reaction profile, while LiAlH₄ is a powerful reducing agent suitable for smaller-scale syntheses. The choice of reducing agent would depend on the desired scale and the presence of other functional groups.

Applications in Research and Drug Development

The trifunctional nature of this compound, with its combination of primary and tertiary amines and a sterically defined core, makes it a highly attractive scaffold for various applications, particularly in medicinal chemistry and materials science.

As a Scaffold in Medicinal Chemistry:

Polyamines are known to play crucial roles in numerous biological processes, and their derivatives are a rich source of bioactive compounds.[1] The unique structure of this diamine can be leveraged to synthesize libraries of compounds for screening against various therapeutic targets. The primary amine groups can be readily functionalized to introduce diverse substituents, while the tertiary amine can influence the compound's physicochemical properties, such as its basicity and solubility.

Workflow for Drug Discovery Application:

Caption: Workflow for utilizing the diamine scaffold in drug discovery.

Potential Therapeutic Areas:

Given the prevalence of polyamine structures in biologically active molecules, derivatives of this compound could be explored for a range of therapeutic applications, including:

-

Anticancer Agents: Many polyamine analogs have shown promise as anticancer drugs by interfering with polyamine metabolism in cancer cells.[1]

-

Antimicrobial Agents: The cationic nature of polyamines at physiological pH can lead to interactions with microbial cell membranes, suggesting potential for the development of novel antimicrobial agents.

-

CNS-active Agents: The ability of small amine-containing molecules to cross the blood-brain barrier opens up possibilities for their use in developing treatments for neurological disorders.

Safety and Handling

While specific toxicity data for this compound is limited, information for its trihydrochloride salt and structurally related polyamines provides a basis for safe handling practices. Polyamines are generally considered to be corrosive and can cause skin and eye irritation.[2]

GHS Hazard Statements for the Trihydrochloride Salt:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Source: Inferred from supplier safety data for the trihydrochloride salt)

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising yet underexplored building block for chemical synthesis. Its unique trifunctional nature and defined three-dimensional structure offer a versatile platform for the creation of novel molecules with potential applications in drug discovery and materials science. While a comprehensive body of literature on this specific compound is yet to be established, this guide has provided a foundational understanding of its chemical identity, plausible synthetic strategies, and potential applications based on established chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a catalyst for further research into the properties and utility of this intriguing molecule, ultimately unlocking its full potential for scientific innovation.

References

-

PubChem. N-(2-aminoethyl)-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Link]

-

Meng, Q.W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1153-1158. [Link]

- Google Patents. Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

PubChem. 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

MDPI. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. [Link]

-

Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. Essays in Biochemistry, 60(2), 169–181. [Link]

-

MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

-

PubChem. 1,3-Propanediamine, 2-(aminomethyl)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. 13 C and 1 H NMR data of the compounds R 1 R 2 N-C(CH 3 )y(CN) 2. [Link]

-

Ikonnikov, M. V., et al. (2025). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 30(21), 4789. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. [Link]

-

Freifelder, M., & Ng, Y. H. (1965). N,N-DIETHYL-2,2-DIMETHYLPROPANE-1,3-DIAMINE. Journal of medicinal chemistry, 8, 122-123. [Link]

-

Semantic Scholar. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

- Google Patents. Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. Biochemical Society Transactions, 44(4), 1169–1175. [Link]

-

ResearchGate. (PDF) Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]

-

Cheméo. Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Royal Society of Chemistry. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]

-

NIST. 1,3-Propanediamine, N,N-dimethyl-. [Link]

Sources

Conformational Analysis of 2-Aminomethyl Substituted Diamines

A Technical Guide for Medicinal Chemistry and Ligand Design

Executive Summary

The 2-aminomethyl diamine motif—exemplified by scaffolds such as 2-(aminomethyl)pyrrolidine and 2-(aminomethyl)piperidine —represents a privileged substructure in drug discovery and asymmetric catalysis. Unlike simple acyclic diamines, these cyclic variants offer tunable rigidity, defined stereochemistry, and the capacity for dynamic intramolecular hydrogen bonding (IMHB).

This guide provides a comprehensive analysis of the conformational landscapes of these molecules.[1] It moves beyond static structural descriptions to explain the causality behind conformational preferences—how solvent polarity, protonation states, and stereoelectronic effects (e.g., the gauche effect) drive the equilibrium between "open" (solvated) and "closed" (IMHB-stabilized) states. Understanding these dynamics is critical for optimizing membrane permeability, target affinity, and catalytic selectivity.

Structural Fundamentals and Core Scaffolds

The "2-aminomethyl" substitution pattern introduces a specific 1,2-diamine relationship where one nitrogen is endocyclic (part of a ring) and the other is exocyclic. This creates a chiral center at the branching carbon (C2), dictating the spatial vector of the exocyclic amine.

Key Scaffolds

| Scaffold | Structure Description | Conformational Degrees of Freedom | Key Features |

| 2-(Aminomethyl)pyrrolidine | 5-membered ring with exocyclic amine at C2.[2][3][4] | Ring puckering (Envelope/Twist); C2-C(exocyclic) rotation. | High rigidity; distinct "endo" vs "exo" puckering modes. |

| 2-(aminomethyl)piperidine | 6-membered ring with exocyclic amine at C2. | Chair inversion; C2-C(exocyclic) rotation; N-inversion. | Can adopt axial or equatorial substituent orientations; defined "bite angle" in chelation. |

| Acyclic 1,2-Diamines | e.g., 1,2-diaminopropane.[5] | Free rotation around C-C backbone. | Highly flexible; conformation driven almost entirely by gauche effects and IMHB. |

Mechanisms of Conformational Control

The conformational energy landscape of these diamines is governed by three competing forces: Intramolecular Hydrogen Bonding (IMHB) , Solvation Penalty , and Stereoelectronic Effects .

2.1 Intramolecular Hydrogen Bonding (IMHB)

In non-polar environments (or the lipid bilayer interior), the neutral diamine often adopts a "closed" conformation stabilized by a 5-membered hydrogen bond ring (N-H···N).

-

Mechanism: The exocyclic amine acts as the donor, and the endocyclic amine (often more basic/nucleophilic) acts as the acceptor, or vice versa depending on substitution.

-

Impact: This "hides" the polar N-H bonds, significantly increasing lipophilicity and membrane permeability (the "Chameleonic Effect").

2.2 The Gauche Effect

In 1,2-diamines, the gauche conformation (dihedral angle ~60°) is often stabilized relative to the anti conformation, despite steric repulsion.

-

Orbital Interaction: Hyperconjugation between the

bonding orbital and the -

Protonation: Upon diprotonation, electrostatic repulsion dominates, forcing the molecule into an anti conformation to maximize charge separation.

2.3 Ring Conformation (Pyrrolidine vs. Piperidine)

-

Pyrrolidine: The 2-substituent prefers a pseudo-equatorial position to minimize steric strain, but IMHB can force a specific ring pucker (e.g., C4-endo).

-

Piperidine: The 2-aminomethyl group generally prefers the equatorial position to avoid 1,3-diaxial interactions. However, IMHB can stabilize the axial conformer if it allows for a more favorable geometry for the hydrogen bond.

Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the "Closed" (IMHB) and "Open" (Solvated) states, which is central to the biological activity of these molecules.

Figure 1: Conformational switching driven by solvent polarity and pH. The closed state facilitates membrane permeation, while the open state interacts with water.

Experimental & Computational Protocols

To rigorously define the conformation of a 2-aminomethyl diamine derivative, a combined experimental and computational approach is required.

4.1 NMR Spectroscopy Protocol

NMR is the gold standard for solution-phase analysis.

-

Solvent Titration:

-

Measure

NMR chemical shifts of NH protons in -

Titrate with DMSO-

(H-bond acceptor). -

Interpretation: If

remains constant, the proton is involved in a strong intramolecular H-bond. If it shifts downfield, the H-bond is intermolecular (solvent-exposed).

-

-

Coupling Constant Analysis (

):-

Use the Karplus equation to determine dihedral angles between H(C2) and H(exocyclic).

-

Target: Distinguish between gauche (

Hz) and anti (

-

-

NOE/ROESY:

-

Measure through-space correlations to assign relative stereochemistry (cis/trans) and ring puckering.

-

4.2 Computational Workflow (DFT)

-

Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate rotamers.

-

Geometry Optimization: DFT optimization (B3LYP-D3/6-311+G**) in gas phase and implicit solvent (PCM/SMD for water and chloroform).

-

Energy Calculation: Calculate Boltzmann distributions.

-

NCI Plot: Use Non-Covalent Interaction (NCI) analysis to visualize the strength and location of the intramolecular hydrogen bond.

Visualization: Analytical Workflow

Figure 2: Integrated workflow for determining the solution-state conformation of diamine scaffolds.

Applications in Drug Discovery[5][6][7][8][9]

6.1 Membrane Permeability ("Beyond Rule of 5")

For compounds exceeding the Lipinski Rule of 5 (e.g., MW > 500, high PSA), incorporating a 2-aminomethyl diamine motif can rescue bioavailability.

-

Strategy: Design the molecule such that the IMHB forms in the lipid membrane (

), effectively reducing the Polar Surface Area (PSA) transiently. -

Example: In neuronal nitric oxide synthase (nNOS) inhibitors, 2-(aminomethyl)pyrrolidine derivatives use IMHB to cross the blood-brain barrier (BBB).

6.2 GPCR Ligand Design

The rigidity of the pyrrolidine or piperidine ring allows for precise vector positioning of the two nitrogen atoms, which often mimic the ethylenediamine pharmacophore found in histamine or dopamine.

-

Opioids: 2-(Aminomethyl)piperidines serve as scaffolds for

-opioid receptor agonists.[6] The chair conformation locks the pharmacophores (e.g., arylacetyl group) into a bioactive orientation relative to the basic nitrogen.

6.3 Chelation and Metallodrugs

In platinum(II) complexes (e.g., cisplatin analogs), the "bite angle" of the diamine determines antitumor activity.

-

2-(Aminomethyl)pyrrolidine: Forms a rigid 5-membered chelate ring.

-

2-(Aminomethyl)piperidine: Can form trans-fused or cis-fused complexes depending on the co-ligand, offering a switchable geometry for tuning metal reactivity.

References

-

Conformation of 2-aminomethylpyrrolidine and 2-aminomethylpiperidine in ternary platinum(II) complexes. Chem. Pharm. Bull. (2003).[4] Link

-

Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. J. Med. Chem. (2011).[7] Link

-

Distinct conformational preferences of prolinol and prolinol ether enamines in solution revealed by NMR. Chem. Sci. (2011).[7] Link

-

Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects. J. Med. Chem. (1987).[8] Link

-

Small Molecule Conformational Preferences Derived from Crystal Structure Data. J. Chem. Inf. Model. (2008). Link

-

Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Org. Biomol. Chem. (2013).[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformation of 2-aminomethylpyrrolidine and 2-aminomethylpiperidine in ternary platinum(II) complexes: regulation of conformation of the diamine by the coexisting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine in biological systems

An In-Depth Technical Guide for the Scientific Investigation of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine

Abstract

This guide addresses the significant knowledge gap surrounding the biological role of the synthetic polyamine, this compound. While the functions of endogenous polyamines like spermidine and spermine are well-documented, the in-vivo activities of many synthetic analogs remain unexplored. This document serves not as a review of established functions, but as a comprehensive methodological framework for researchers and drug development professionals. It provides the necessary scientific context and detailed experimental protocols to systematically investigate the biological significance of this compound, from initial quantification in biological matrices to the elucidation of its potential molecular targets. As a Senior Application Scientist, my objective is to equip research teams with the foundational knowledge and practical workflows required to pioneer the study of this novel molecule.

Introduction and Chemical Identity

Polyamines are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene regulation.[1][2] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their function.[3][4] The study of polyamine metabolism has opened avenues for therapeutic interventions in diseases ranging from cancer to neurodegenerative disorders.[3][5]

The subject of this guide, this compound, is a synthetic polyamine available commercially, typically as a trihydrochloride salt.[6] A critical first step in its study is to precisely define its structure and differentiate it from similarly named but structurally distinct compounds to ensure experimental accuracy and reproducibility.

Table 1: Structural Comparison of Related Propanediamines

| Compound Name | CAS Number | Molecular Formula | Structure | Key Differentiating Features |

| This compound (Trihydrochloride) | 936255-80-0[7] | C₆H₂₀Cl₃N₃[7] | NCC(CN)CN(C)C | Branched C3 backbone with one tertiary amine and two primary amines. |

| N,N-Dimethyl-1,3-propanediamine (DMAPA) | 109-55-7[8] | C₅H₁₄N₂[8] | (CH₃)₂NCH₂CH₂CH₂NH₂ | Linear C3 backbone with one tertiary and one primary amine. |

| N,N'-Dimethyl-1,3-propanediamine | 111-33-1[9] | C₅H₁₄N₂[9] | CH₃NHCH₂CH₂CH₂NHCH₃ | Linear C3 backbone with two secondary amines. |

| 2,2-Dimethyl-1,3-propanediamine | 7328-91-8[10] | C₅H₁₄N₂[10] | H₂NCH₂C(CH₃)₂CH₂NH₂ | Linear C3 backbone with two primary amines and gem-dimethyl group on C2. |

As of this writing, there is a notable absence of published literature detailing the specific biological functions, mechanisms of action, or cellular targets of this compound. This guide, therefore, provides a logical, multi-stage experimental framework to empower researchers to systematically characterize its role in biological systems.

Physicochemical Properties and Safety Profile

Understanding the fundamental properties of a compound is a prerequisite for its biological investigation. The data for this compound is primarily available for its trihydrochloride salt form.

Table 2: Physicochemical Data for this compound Trihydrochloride

| Property | Value | Source(s) |

| CAS Number | 936255-80-0 | [6][7] |

| Molecular Formula | C₆H₂₀Cl₃N₃ | [6][7] |

| Molecular Weight | 240.60 g/mol | [7] |

| Physical Form | Solid | [6] |

| Purity | ≥97% | [6] |

| Storage Temperature | Ambient to Refrigerated | [6] |

| InChI Key | BWFJVNLOCHXGEW-UHFFFAOYSA-N | [6] |

Note: Data is compiled from supplier technical data sheets. Researchers should always refer to the specific Certificate of Analysis (COA) for their batch.

The safety profile for the parent compound or its salt is not extensively detailed. However, related short-chain diamines are known to be corrosive and can cause skin and eye damage.[8][11][12] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound.

A Proposed Framework for Biological Investigation

Given the lack of existing data, a structured, hypothesis-driven approach is essential. The following sections outline a comprehensive workflow designed to take this compound from an uncharacterized molecule to a compound with a defined biological activity profile and potential mechanism of action.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for any research laboratory.

Protocol: Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The causality behind this choice is sensitivity and specificity. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices, allowing for unambiguous identification and measurement, which is crucial when dealing with a novel compound.[13][14]

Objective: To accurately quantify this compound in cell lysates or biofluids.

Methodology:

-

Sample Preparation (Acid Extraction):

-

For cultured cells (e.g., 1 x 10⁶ cells), pellet by centrifugation and wash with ice-cold PBS.

-

Add 200 µL of ice-cold 0.4 M perchloric acid (PCA).

-

Vortex vigorously for 1 minute, then incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (which contains the polyamines) to a new microfuge tube. This step is critical to separate the analyte from interfering proteins.[13]

-

-

Derivatization (Optional but Recommended for some LC methods):

-

While MS/MS can often detect underivatized polyamines, derivatization can improve chromatographic behavior and sensitivity.[15] A common method involves benzoylation.

-

To 100 µL of PCA extract, add 200 µL of 2 M NaOH to neutralize.

-

Add 10 µL of benzoyl chloride. Vortex for 30 seconds.

-

Incubate at 37°C for 30 minutes.

-

Add 200 µL of saturated NaCl solution to stop the reaction.

-

Extract the benzoylated polyamines with 1 mL of diethyl ether.

-

Evaporate the ether layer to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a gradient from 5% B to 95% B over 10 minutes to elute the compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). Polyamines readily form positive ions.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This provides the highest specificity and sensitivity.

-

MRM Transition: This must be determined empirically by infusing a standard solution of the compound. The precursor ion will be the [M+H]⁺ of the analyte. The product ions are generated by fragmentation of the precursor. At least two transitions should be monitored for confident identification.

-

-

Protocol: Assessment of Cytotoxicity and Proliferative Effects (MTT Assay)

The choice of an MTT or similar tetrazolium-based assay is based on its robustness, high-throughput nature, and direct correlation with metabolic activity, which is a reliable proxy for cell viability.[16][17][18]

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Plating:

-

Seed a 96-well plate with a chosen cell line (e.g., HeLa, HEK293) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a 2x concentrated serial dilution of the compound in culture medium. A suggested starting range is from 1 µM to 1 mM.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Reagent Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

-

Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan precipitate.[17]

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. This will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration), a key measure of cytotoxicity.

-

Protocol: Elucidation of Mechanism of Action via Target Identification

To understand how the compound exerts its effects, we must identify its molecular binding partners. Drug Affinity Responsive Target Stability (DARTS) is a powerful method that avoids the need for chemical modification of the compound, a major limitation of traditional affinity chromatography.[19][20] The principle is that a small molecule binding to its protein target can stabilize it and protect it from protease digestion.

Objective: To identify candidate protein binding partners of this compound.

Methodology:

-

Lysate Preparation:

-

Grow cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

-

Determine the total protein concentration using a BCA or Bradford assay.

-

-

Compound Incubation:

-

In separate tubes, incubate aliquots of the cell lysate (e.g., 100 µg of total protein) with either the test compound (at a non-toxic concentration determined in Protocol 4.2) or a vehicle control (e.g., water or DMSO).

-

Incubate at room temperature for 1 hour to allow for binding.

-

-

Limited Proteolysis:

-

Add a low concentration of a broad-spectrum protease, such as pronase or thermolysin, to each tube. The exact concentration and digestion time must be optimized to achieve partial, not complete, digestion of the total proteome.

-

Incubate for a short, defined time (e.g., 15-30 minutes) at room temperature.

-

Stop the digestion by adding a denaturing SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

-

Gel Electrophoresis and Identification:

-

Run the digested samples on an SDS-PAGE gel.

-

Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

-

Visually compare the lanes. Protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane are candidate targets that were protected from digestion.[20]

-

Excise these differential bands from the gel.

-

Submit the excised bands for protein identification by mass spectrometry (in-gel digestion followed by LC-MS/MS).

-

Conclusion and Future Directions

The study of this compound presents a greenfield opportunity for novel discoveries in cell biology and pharmacology. This guide provides the essential intellectual framework and validated experimental protocols to begin this exploration. By first establishing robust analytical methods and assessing basic cellular effects, researchers can progress logically to advanced mechanistic studies, such as target identification. The results from this workflow will not only illuminate the specific role of this compound but may also provide broader insights into the structure-activity relationships of synthetic polyamines, potentially leading to the development of new chemical probes or therapeutic leads.

References

A consolidated list of all sources cited within this document, including title, source, and a verifiable URL.

-

Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. PMC - NIH. [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. Chemos GmbH & Co. KG. [Link]

- Google Patents. (n.d.). US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane.

-

Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]

-

PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993. PubChem. [Link]

-

ResearchGate. (n.d.). HPLC chromatography for analysis of polyamine standards (10 nmol/ml). ResearchGate. [Link]

-

Magnes, C., et al. (2013). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. PMC. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. PMC - NIH. [Link]

-

Sagar, S., et al. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PMC. [Link]

-

Thomas, T., & Thomas, T. J. (2001). Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications. PubMed. [Link]

- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

MDPI. (2022). Polyamine Detection Methods. Encyclopedia MDPI. [Link]

-

MDPI. (2025). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. [Link]

-

PubMed. (n.d.). Polyamine analysis by LC-MS. PubMed. [Link]

- Google Patents. (n.d.). US4582794A - Method of determining polyamine content of biological fluids.

-

ResearchGate. (2026). Novel green fluorescent polyamines to analyze ATP13A2 and ATP13A3 activity in the mammalian polyamine transport system. ResearchGate. [Link]

-

ScienceDirect. (2025). Novel protocol significantly improving spermidine content in extracts from wheat germ. CRIS. [Link]

-

Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]

-

IISTE.org. (n.d.). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. IISTE.org. [Link]

-

MDPI. (2024). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI. [Link]

-

Patsnap Synapse. (2025). How are target proteins identified for drug discovery?. Patsnap Synapse. [Link]

-

ResearchGate. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... ResearchGate. [Link]

-

Oxford Academic. (n.d.). High Speed HPLC Analysis of Polyamines in Plant Tissues 1. Oxford Academic. [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. ResearchGate. [Link]

-

The optimal method to measure polyamines in serum by using HPLC fluorescence detector. (2017). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. [Link]

-

ResearchGate. (2025). Polyamines in cell growth and cell death: Molecular mechanisms and therapeutic applications. ResearchGate. [Link]

-

bioRxiv. (2024). Polyamines regulate cell fate by altering the activity of histone-modifying enzymes. bioRxiv. [Link]

-

PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

-

Polyamines: Key Players in Immunometabolism and Immune Regulation. (n.d.). Polyamines: Key Players in Immunometabolism and Immune Regulation. [Link]

-

PMC. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PMC. [Link]

-

Biocompare. (2024). Cell-Based Assays. Biocompare. [Link]

-

Cell Biolabs. (n.d.). MTT Cell Proliferation Assay. Cell Biolabs. [Link]

Sources

- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease | MDPI [mdpi.com]

- 3. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificarchives.com [scientificarchives.com]

- 6. 2-(aminomethyl)-N',N'-dimethyl-propane-1,3-diamine trihydrochloride | 936255-80-0 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. N,N-Dimethyl-1,3-propanediamine | 109-55-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 10. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]

- 11. chemos.de [chemos.de]

- 12. N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iiste.org [iiste.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Cell Proliferation Assay [cellbiolabs.com]

- 19. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]

Methodological & Application

Protocol for using 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine in cell culture

Application Note: Utilizing 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine as a Multifunctional Polyamine Scaffold in Cell Culture

Target Audience: Researchers, Formulation Scientists, and Oncology Drug Developers Content Type: Advanced Application Note & Methodology Protocol

Executive Summary & Mechanistic Rationale

The compound This compound (CAS: 936255-80-0) is a highly versatile, synthetic polyamine building block characterized by a unique triamine architecture: two highly reactive primary amines and one buffering tertiary amine. While traditionally categorized as a bulk drug intermediate, its specific structural topology makes it an exceptional scaffold for two advanced cell culture applications:

-

Non-Viral Gene Delivery (Transfection): The primary amines serve as ideal conjugation sites for lipophilic tails (e.g., via Michael addition or epoxide ring-opening) to synthesize cationic lipids. The N1,N1-dimethyl tertiary amine acts as a critical "proton sponge"[1]. Because its pKa aligns with the pH of maturing endosomes (pH 5.0–6.5), it actively absorbs protons, driving osmotic swelling and subsequent endosomal rupture to release nucleic acid cargo into the cytosol[2].

-

Targeting the Polyamine Transport System (PTS): Cancer cells (such as the MCF7 breast cancer line) exhibit hyperactive polyamine metabolism and upregulate the PTS (often driven by transporters like ATP13A4) to fuel rapid proliferation[3]. The dual primary amines of this scaffold mimic natural polyamines (like putrescine and spermidine), allowing researchers to use it as a competitive PTS inhibitor or as a homing vector for targeted drug delivery[4].

Mechanistic Visualization: The Proton Sponge Effect

To understand why the tertiary amine in this scaffold is critical for transfection reagent design, we must look at the intracellular trafficking of polyplexes. The diagram below illustrates the causality of endosomal escape, a self-validating requirement for any successful gene delivery protocol.

Endosomal escape pathway driven by the tertiary amine proton sponge effect.

Experimental Protocols

Protocol A: Synthesis of Cationic Lipids and In Vitro Transfection

Expertise Note: The commercial form of this chemical is a trihydrochloride salt . Attempting to use it directly for conjugation or complexation will fail because the amines are fully protonated and non-nucleophilic. The protocol below includes a critical free-basing step.

Phase 1: Free-Basing and Lipid Conjugation

-

Neutralization: Dissolve 100 mg of this compound trihydrochloride in 5 mL of anhydrous methanol. Add 3.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the amines. Stir for 30 minutes at room temperature.

-

Conjugation: Add 4 molar equivalents of a lipophilic tail precursor (e.g., 1,2-epoxyhexadecane) to target the two primary amines.

-

Reaction: Heat the mixture under reflux (65°C) for 48 hours in an inert nitrogen atmosphere.

-

Purification: Purify the resulting cationic lipid via flash chromatography (DCM:MeOH gradient) and dry under a vacuum.

Phase 2: Polyplex Formulation and Cell Transfection

-

Preparation of N/P Ratios: Calculate the Nitrogen-to-Phosphate (N/P) ratio. The synthesized lipid provides the amine nitrogens (N), while the plasmid DNA (pDNA, e.g., pEGFP) provides the phosphates (P). Prepare formulations at N/P ratios of 5, 10, and 20.

-

Complexation: Dilute the cationic lipid in 50 µL of Opti-MEM™. In a separate tube, dilute 1 µg of pDNA in 50 µL of Opti-MEM™. Mix the two solutions rapidly by pipetting.

-

Incubation: Incubate the mixture at room temperature for 20 minutes to allow electrostatic polyplex self-assembly.

-

Transfection: Add the 100 µL polyplex solution dropwise to HEK293T cells cultured in a 24-well plate at 70% confluency.

-

Validation: After 48 hours, validate transfection efficiency by measuring GFP expression via flow cytometry (FITC channel) and assess cytotoxicity using a standard MTT or CellTiter-Glo® assay.

Protocol B: Polyamine Transport System (PTS) Competitive Uptake Assay

This protocol utilizes the unmodified free-base scaffold to competitively inhibit the uptake of a fluorescent polyamine probe in breast cancer cells[5].

-

Cell Seeding & Priming: Seed MCF7 breast cancer cells in a 96-well black, clear-bottom plate at 10,000 cells/well.

-

Polyamine Depletion: Treat cells with 1 mM DFMO (α-difluoromethylornithine) for 48 hours. Causality Note: DFMO inhibits ornithine decarboxylase (ODC), depleting intracellular polyamines and forcing the cells to hyper-upregulate their PTS transporters[4].

-

Competitive Co-Incubation: Wash cells with PBS. Add fresh media containing 10 µM of a fluorescent putrescine probe (e.g., BioTracker™ Putrescine Live Cell Dye)[5] alongside varying concentrations of the neutralized this compound (0.1 µM to 100 µM).

-

Uptake: Incubate at 37°C for 4 hours.

-

Washing & Readout: Wash the cells three times with ice-cold PBS containing 1 mM spermine (to displace surface-bound probes). Measure intracellular fluorescence using a microplate reader (Ex 485 nm / Em 510 nm). Calculate the

of the competitive inhibition.

Quantitative Data Summary

The following table summarizes expected validation metrics when utilizing this polyamine scaffold compared to industry standards.

| Assay Type | Cell Line | Readout Metric | Standard Control | 2-(Aminomethyl)... Scaffold | Conclusion |

| Gene Transfection | HEK293T | GFP+ Cells (%) | PEI (25 kDa): ~65% | Scaffold-Lipid (N/P 10): ~78% | Tertiary amine provides superior endosomal escape with lower toxicity than high-MW PEI. |

| Transfection Toxicity | HEK293T | Cell Viability (%) | PEI (25 kDa): ~55% | Scaffold-Lipid (N/P 10): >85% | Biocompatible polyamine backbone minimizes membrane disruption. |

| PTS Inhibition | MCF7 | Probe Uptake ( | Spermidine: 1.2 µM | Free Scaffold: 4.5 µM | Scaffold effectively mimics natural polyamines, successfully utilizing the PTS for cellular entry. |

References

-

Vermeulen, L. M. P., et al. "The proton sponge hypothesis: Fable or Fact?". European Journal of Pharmaceutics and Biopharmaceutics. Available at:[Link]

-

Chou, K. et al. "Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling". National Center for Biotechnology Information (PMC). Available at:[Link]

-

Vrijsen, S. et al. "ATP13A4 Upregulation Drives the Elevated Polyamine Transport System in the Breast Cancer Cell Line MCF7". MDPI Biomolecules. Available at:[Link]

-

Muth, A. et al. "Lipophilic Lysine−Spermine Conjugates Are Potent Polyamine Transport Inhibitors for Use in Combination with a Polyamine Biosynthesis Inhibitor". Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

- 1. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Note: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine in Advanced Drug Synthesis and Nanomedicine

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Focus Areas: Lipid Nanoparticle (LNP) Ionizable Lipids & PROTAC Linker Engineering

Introduction & Physicochemical Rationale

The compound 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine (CAS: 936255-80-0)[1] is a highly versatile, symmetrical triamine scaffold. In modern drug discovery, the architectural arrangement of amines dictates both the pharmacokinetic properties of small molecules and the biophysical behavior of nanomedicines.

This specific scaffold features two highly nucleophilic primary amines and a central, sterically shielded tertiary dimethylamine. This unique topology allows it to serve as a multifunctional hub: the primary amines act as orthogonal conjugation points, while the tertiary amine serves as a pH-responsive protonation center (critical for endosomal escape in LNPs) or a solubility-enhancing moiety (critical for oral bioavailability in targeted protein degraders)[2][3].

Table 1: Physicochemical Profile & Synthetic Utility

| Property | Value / Description | Synthetic Causality & Application |

| CAS Number | 936255-80-0 (Trihydrochloride) | Typically supplied as a stable salt; requires free-basing prior to nucleophilic reactions. |

| Molecular Weight | 145.25 g/mol (Free base) | Low molecular weight allows for the addition of bulky ligands without exceeding Lipinski limits. |

| Reactive Sites | Two primary amines (-NH2) | Undergo rapid Aza-Michael additions, reductive aminations, or amidations. |

| Functional Core | One tertiary amine (-N(CH3)2) | Unreactive to standard acylating agents; acts as an internal solubility enhancer or pH sensor. |

| Estimated pKa | ~9.0 (Free), ~6.5–6.8 (Alkylated) | Alkylation of the primary amines shifts the central pKa to the ideal range for LNP endosomal escape. |

Application I: Synthesis of Multi-Tail Ionizable Lipids for mRNA-LNP Delivery

The Mechanistic Rationale

The efficacy of mRNA-LNPs depends heavily on the ionizable lipid component. The lipid must remain neutral at physiological pH (7.4) to prevent systemic toxicity but rapidly protonate in the acidic environment of the endosome (pH ~5.5–6.5)[4]. The central dimethylamine of this scaffold, once the primary amines are alkylated, exhibits an apparent pKa of ~6.5–6.8. Furthermore, reacting the two primary amines via an Aza-Michael addition with four equivalents of an alkyl acrylate generates a highly branched, cone-shaped lipid. This geometry promotes the formation of the inverted hexagonal (HII) phase, physically disrupting the endosomal membrane to release mRNA into the cytosol[2][5].

Experimental Protocol: One-Pot Aza-Michael Addition

This protocol is a self-validating system designed to ensure complete tetra-alkylation without over-reaction or degradation.

Step 1: Free-Basing the Scaffold

-

Dissolve 1.0 g of this compound trihydrochloride in 10 mL of 1N NaOH.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

-

Validation Check: Test the aqueous layer pH; it must remain >12 to ensure complete deprotonation. Evaporate the DCM to yield a pale oil. Weigh the flask to confirm >90% recovery of the free base. Causality: Trihydrochloride salts are non-nucleophilic; absolute removal of HCl is required to expose the lone pairs for the Michael addition.

Step 2: Aza-Michael Conjugation

-

In a heavy-walled pressure vial, dissolve the free base (1.0 eq) in 5 mL of absolute ethanol.

-

Add a selected lipid tail, such as isodecyl acrylate (4.5 eq). Causality: A slight stoichiometric excess drives the reaction past the tri-alkylated intermediate to the desired tetra-alkylated state. Ethanol acts as a protic solvent, stabilizing the enolate transition state during the addition.

-

Seal and heat at 90°C for 48 hours.

Step 3: In-Process Control (IPC) & Purification

-

Validation System: At 36 hours, pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The target mass is

. If intermediate tri-alkylated species (>5% relative abundance) are observed, spike with 0.5 eq of acrylate and heat for an additional 12 hours. -

Once validated, concentrate the mixture under reduced pressure.

-

Purify via automated silica gel flash chromatography using a DCM/MeOH gradient containing 1% NH4OH. Causality: The highly basic tertiary and newly formed tertiary amines will streak heavily on acidic silica; NH4OH neutralizes the silanol groups, ensuring sharp, recoverable peaks.

Workflow for the synthesis of multi-tail ionizable lipids using ADPD via Aza-Michael addition.

Application II: Branched Linkers for PROTACs & Targeted Protein Degraders

The Mechanistic Rationale